4-[(3-Pyridazinylmethyl)sulfanyl]aniline
Description
Properties
Molecular Formula |
C11H11N3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(pyridazin-3-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C11H11N3S/c12-9-3-5-11(6-4-9)15-8-10-2-1-7-13-14-10/h1-7H,8,12H2 |
InChI Key |
JKGAKNJAGMXQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CSC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[(3-Pyridazinylmethyl)sulfanyl]aniline
- Molecular Formula : C₁₂H₁₂N₂S
- Average Mass : 216.302 g/mol
- Monoisotopic Mass: 216.072119 g/mol
- Key Substituents : A pyridazinylmethyl group attached via a sulfanyl (–S–) bridge to the para position of an aniline moiety .
Structural Features: The compound combines the electron-rich aniline group with a pyridazinylmethyl-sulfanyl substituent.
Comparison with Structurally Similar Compounds
4-[(Trifluoromethyl)sulfanyl]aniline (4TA)
- Molecular Formula : C₇H₆F₃NS
- Molecular Weight : 193.19 g/mol
- Key Substituents : Trifluoromethyl (–CF₃) group linked via sulfanyl to aniline.
- Applications :
- Photovoltaics : Enhances perovskite crystallization and passivates defects in solar cells, achieving a power conversion efficiency (PCE) of 20.24%.
- Environmental Stability : Hydrophobic –CF₃ group improves humidity resistance.
- Pb²⁺ Leakage Suppression : Forms chemical bonds with Pb²⁺ ions, reducing environmental toxicity in perovskite devices .
[(4-Aminophenyl)sulfanyl]acetic Acid
- Molecular Formula: C₈H₉NO₂S
- Molecular Weight : 183.23 g/mol
- Key Substituents : Sulfanyl-linked acetic acid (–CH₂COOH) group.
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
- Molecular Formula : C₁₂H₁₈N₂O₂S
- Molecular Weight : 254.34 g/mol
- Key Substituents : Sulfonyl (–SO₂–) bridge connecting aniline to a methylpiperidine group.
- Properties: Solubility: Slightly soluble in chloroform and methanol; highly soluble in DMSO. Applications: Used as a research chemical in medicinal chemistry for sulfonamide-based drug candidates .
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
- Molecular Formula : C₁₃H₁₂BrNS
- Molecular Weight : 298.21 g/mol
- Key Substituents : Bromophenyl group attached via a sulfanylmethyl (–CH₂S–) linker.
Data Table: Structural and Functional Comparison
Research Findings and Key Differences
- Electronic Effects :
- Steric and Hydrophobic Effects : – The pyridazinylmethyl group in the parent compound may increase steric hindrance compared to smaller substituents like –CF₃. – Fluorinated analogs (e.g., 4TA) exhibit superior hydrophobicity, critical for environmental stability in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
